![molecular formula C12H13ClN2 B3135689 2-(tert-Butyl)-4-chloroquinazoline CAS No. 403612-89-5](/img/structure/B3135689.png)
2-(tert-Butyl)-4-chloroquinazoline
Overview
Description
2-(tert-Butyl)-4-chloroquinazoline is a synthetic quinazoline derivative that has been used in a variety of scientific research applications. It is a versatile compound that has been used to study a wide range of biochemical and physiological effects.
Scientific Research Applications
Catalysis and Alkylation Reactions
The synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is essential due to its wide industrial applications. A highly efficient catalyst is crucial for the alkylation of p-cresol and tert-butyl alcohol to produce 2-TBM. Researchers have developed an efficient and mild method using a deep eutectic solvent (DES) as the catalyst. Caprolactam acts as the hydrogen-bonding acceptor, while p-toluenesulfonic acid serves as the hydrogen-bonding donor. This method optimizes reaction parameters and demonstrates good recyclability of the catalyst .
Intermediate in Ether Production
tert-Butyl alcohol: (TBA) plays a vital role as an intermediate in the production of methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) . These ethers are essential components in fuel additives and industrial processes .
Asymmetric Synthesis via tert-Butanesulfinamide
tert-Butanesulfinamide has gained prominence in asymmetric synthesis, particularly in the preparation of N-heterocycles. Researchers have illustrated its preference over p-toluenesulfinamide due to better yields and diastereoselectivity. This compound has been widely used in enantioselective reactions, contributing to the synthesis of various chiral molecules .
Organic Synthesis and Medicinal Chemistry
5-Tert-butyl-2-methoxyphenylboronic acid (5-TMPBA): , a derivative of 2-(tert-butyl)-4-chloroquinazoline, serves as a building block in organic synthesis. Researchers utilize it to construct more complex organic molecules. Additionally, it finds applications in medicinal chemistry.
Fine Chemicals and UV Absorbers
2-TBM, synthesized via the alkylation of p-cresol and tert-butyl alcohol, is widely used in the preparation of fine chemicals. It also serves as a UV absorber and polymerization inhibitor .
Additives in the Food Industry
Due to its convenient reaction process, the alkylation of p-cresol and tert-butyl alcohol remains an effective method for 2-TBM synthesis. This compound finds applications as an additive in the food industry .
Mechanism of Action
Target of Action
Related compounds such as tert-butylhydroquinone have been found to interact with various targets such as hemagglutinin
Mode of Action
For instance, tert-butylhydroquinone has been reported to have antibacterial activity . The exact interaction of 2-(tert-Butyl)-4-chloroquinazoline with its targets and the resulting changes are areas that warrant further investigation.
Biochemical Pathways
For example, tert-butyl groups have been used as probes for NMR studies of macromolecular complexes
Pharmacokinetics
A study on a related compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate (l-44), has been conducted in rats
Result of Action
For instance, tert-butyl groups have been shown to facilitate the deprotection of esters, ethers, carbonates, and carbamates
Action Environment
It’s worth noting that the action of related compounds can be influenced by environmental factors
properties
IUPAC Name |
2-tert-butyl-4-chloroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)11-14-9-7-5-4-6-8(9)10(13)15-11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKKSASKQFKRHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4-chloroquinazoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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